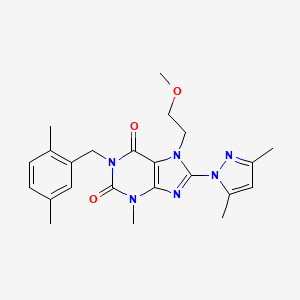
3-Bromo-2-(4-fluorophenyl)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-(4-fluorophenyl)indazole” is an organic compound with the molecular formula C13H8BrFN2 . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of indazoles, including “3-Bromo-2-(4-fluorophenyl)indazole”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(4-fluorophenyl)indazole” has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1. Detection of Tritium-Labelled Compounds
A method involving scintillation autography (fluorography) for detecting tritium (^3H) in polyacrylamide gels is notable. This method, which could potentially be applied to compounds like 3-Bromo-2-(4-fluorophenyl)indazole, uses 2,5-diphenyloxazole in dimethylsulphoxide to achieve sensitive detection of tritium-labelled proteins and nucleic acids, showcasing a biochemical application relevant to radioisotope tracing in molecular biology (Bonner & Laskey, 1974).
Organic and Medicinal Chemistry
2. Antimicrobial Activities
The synthesis and biological evaluation of various 1,2,3-triazole derivatives have been explored, demonstrating potent antimicrobial activities against multiple pathogens. These activities are enhanced by structural modifications, such as the introduction of halogen substituents, which could be extrapolated to the chemical framework of 3-Bromo-2-(4-fluorophenyl)indazole, suggesting its potential utility in the development of new antimicrobial agents (Zhao et al., 2012).
3. Corrosion Inhibition
In the context of materials science, derivatives similar to 3-Bromo-2-(4-fluorophenyl)indazole, such as triazole Schiff bases, have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. This application is crucial for protecting industrial equipment and infrastructure, indicating the broader relevance of indazole derivatives in materials chemistry (Chaitra, Mohana, & Tandon, 2015).
Fluorescent Probes and Materials Science
4. Fluorescent Probes
The development of fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations showcases an application of chemical frameworks related to 3-Bromo-2-(4-fluorophenyl)indazole. These probes offer high sensitivity and selectivity, essential for biological imaging and environmental monitoring (Tanaka et al., 2001).
Synthesis and Chemical Reactivity
5. Efficient Synthesis of Indazoles
Research into the palladium-catalyzed intramolecular amination reaction of 2-bromophenyl hydrazone derivatives provides a method for synthesizing 3-substituted indazoles, which could include compounds like 3-Bromo-2-(4-fluorophenyl)indazole. This methodology highlights the synthetic versatility and potential of indazole derivatives in organic synthesis (Inamoto et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Bromo-2-(4-fluorophenyl)indazole is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Indazole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Indazole derivatives are known to possess various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
3-bromo-2-(4-fluorophenyl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-13-11-3-1-2-4-12(11)16-17(13)10-7-5-9(15)6-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBIFMDUXNEWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

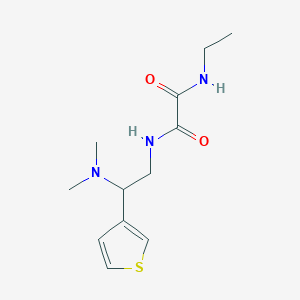
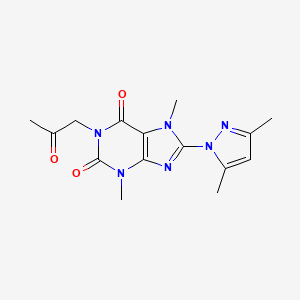
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2891722.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2891723.png)


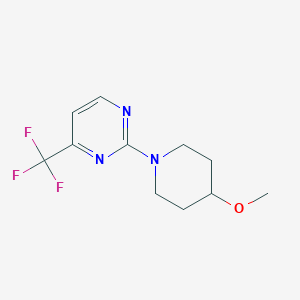
![1-(7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)
![5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2891729.png)
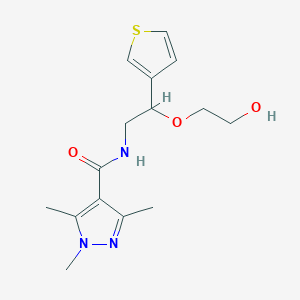
![6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide](/img/structure/B2891734.png)
![2-Chloro-1-[3-(hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]ethanone](/img/structure/B2891735.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2891738.png)
